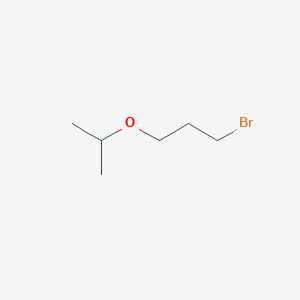
(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Imidazole is another important heterocycle that is part of many biologically active compounds.
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Imidazole is a five-membered ring containing two nitrogen atoms. The specific arrangement of these rings and other groups in(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone would need to be determined through further analysis. Chemical Reactions Analysis
The chemical reactions involving thiophene and imidazole derivatives can vary widely depending on the specific compound and conditions. For example, thiophene derivatives can participate in various organic reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Thiophene and its derivatives are known to have a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors .Scientific Research Applications
Synthesis and Characterization
The compound is part of research efforts in synthesizing novel organic molecules with unique structural features. Studies have focused on creating new derivatives and exploring their chemical properties. For instance, research on the synthesis and characterization of oligobenzimidazoles investigated their electrochemical, electrical, optical, thermal, and rectification properties, highlighting their potential in various technological applications (Anand & Muthusamy, 2018).
Biological Activities
Several studies have evaluated the biological activities of compounds structurally related to "(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophene-2-yl)methanone," including their potential as antimicrobial and antioxidant agents. For example, novel lignan derivatives synthesized via Stobbe condensation demonstrated promising antimicrobial and antioxidant properties (Raghavendra et al., 2017).
Antitumor and Anticancer Potential
Research into the antitumor and anticancer potential of related compounds has been a significant area of interest. Studies have explored their inhibitory effects on various cancer cell lines, offering insights into their potential therapeutic applications (Bhole & Bhusari, 2011).
Catalysis and Chemical Transformations
The role of similar compounds in catalyzing chemical transformations has also been investigated. For example, ruthenium(II) complexes incorporating N-heterocyclic carbene ligands showed efficiency in C-N bond formation via a hydrogen-borrowing strategy, underscoring the utility of such compounds in synthetic chemistry (Donthireddy et al., 2020).
Mechanism of Action
Target of Action
The compound contains a thiophene and an imidazole ring. Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Imidazole rings are found in many biologically active molecules, such as histamine and various enzymes . Therefore, the compound could potentially interact with a variety of biological targets.
properties
IUPAC Name |
[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-12-4-2-5-13(10-12)11-21-16-17-7-8-18(16)15(19)14-6-3-9-20-14/h2-6,9-10H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISPFFVELYNZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


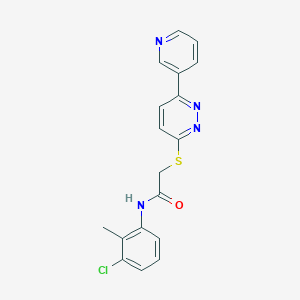
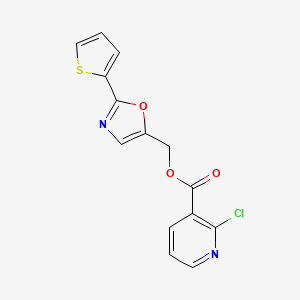

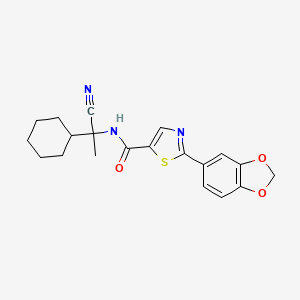
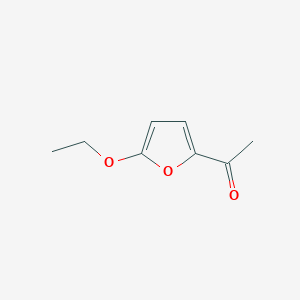

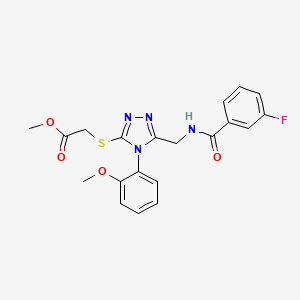
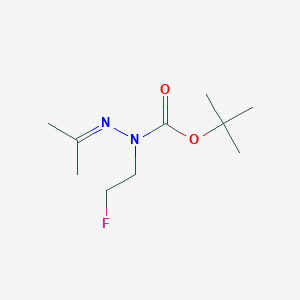
![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B2693195.png)
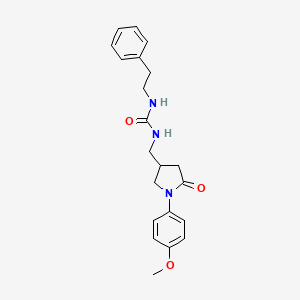
![4-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2693197.png)

